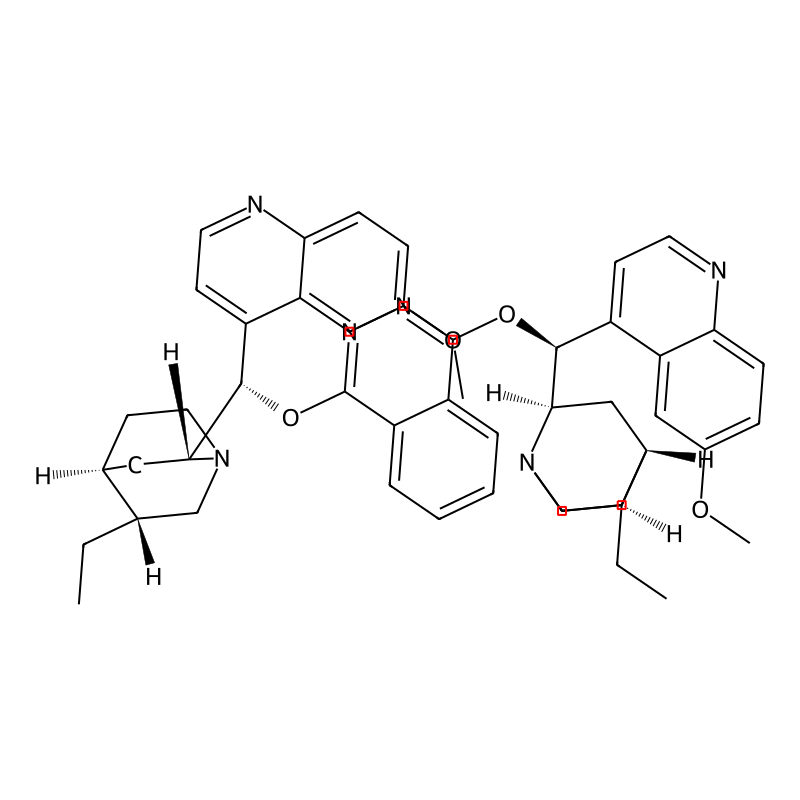(Dhqd)2phal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Asymmetric Dihydroxylation of Olefins
(DHQD)2PHAL serves as a ligand in the Sharpless asymmetric dihydroxylation (SAD) reaction. This reaction transforms olefins (compounds containing a carbon-carbon double bond) into vicinal diols (compounds with two hydroxyl groups on adjacent carbons) with high enantioselectivity, meaning the reaction predominantly yields one specific stereoisomer. The (DHQD)2PHAL ligand plays a crucial role in directing the stereochemical outcome of the reaction. []
Enantioselective α-Fluorination of Carbonyl Compounds
(DHQD)2PHAL can also be employed as a ligand in the enantioselective α-fluorination of carbonyl compounds. This reaction introduces a fluorine atom to the carbon atom directly adjacent to the carbonyl group (C=O) while maintaining the desired stereochemistry of the molecule. The (DHQD)2PHAL ligand is essential for achieving high enantioselectivity in this reaction. []
(Dihydroquinidine)₂phthalazine, commonly referred to as (DHQD)₂PHAL, is a dimeric compound derived from the cinchona alkaloid family. It is characterized by its white to light yellow crystalline appearance and has a molecular weight of 778.98 g/mol. The compound's chemical formula is C₄₈H₅₄N₆O₄, and it is known for its role as a chiral catalyst in various asymmetric reactions, particularly in halogenations and dihydroxylations .
(DHQD)2PHAL functions by coordinating with a metal catalyst to form a chiral complex. This complex then interacts with the substrate molecule in a stereoselective manner, meaning it reacts preferentially with one enantiomer over the other. The specific details of the mechanism depend on the particular catalytic reaction but generally involve the ligand influencing the orientation of the substrate molecule relative to the metal catalyst, leading to the formation of the desired enantiomer [2].
As with most chemicals, it is advisable to handle (DHQD)2PHAL with care following standard laboratory safety protocols. Specific data on its toxicity is limited, but potential hazards include:
- Dust Inhalation: Inhalation of dust particles may irritate the respiratory
(Dihydroquinidine)₂phthalazine serves primarily as a catalyst in asymmetric synthetic reactions. Notable reactions include:
- Asymmetric Halogenation: This involves the introduction of halogens to organic compounds with high enantioselectivity.
- Asymmetric Dihydroxylation: A key reaction where olefins are converted into vicinal diols using osmium tetroxide in the presence of (DHQD)₂PHAL, resulting in high yields of chiral products .
- Other Reactions: It is also utilized in various transformations such as allylation, amination, bromination, and Michael additions, showcasing its versatility in organic synthesis .
The synthesis of (Dihydroquinidine)₂phthalazine typically involves the following steps:
- Starting Materials: The synthesis begins with dihydroquinidine and phthalic anhydride or related derivatives.
- Formation of Dimer: The reaction conditions are optimized to facilitate the formation of the dimeric structure through ether linkages.
- Purification: The product is purified through crystallization or chromatography to obtain the desired compound in high purity .
(Dihydroquinidine)₂phthalazine has several important applications in organic chemistry:
- Chiral Catalyst: It is widely used as a chiral ligand in asymmetric synthesis, enhancing the enantioselectivity of various reactions.
- Fine Chemical Synthesis: The compound plays a crucial role in synthesizing fine chemicals and biologically active compounds through its catalytic properties.
- Research Tool: It serves as a model compound for studying the behavior of cinchona alkaloids in asymmetric catalysis .
Interaction studies involving (Dihydroquinidine)₂phthalazine primarily focus on its role as a ligand in catalytic systems. Research indicates that it forms stable complexes with metal catalysts, enhancing their activity and selectivity in asymmetric reactions. These interactions are critical for understanding how to optimize reaction conditions for better yields and selectivities in synthetic applications .
Several compounds share structural and functional similarities with (Dihydroquinidine)₂phthalazine, highlighting its unique characteristics:
(Dihydroquinidine)₂phthalazine stands out due to its exceptional efficiency and broad applicability as a chiral catalyst, making it a valuable tool in modern synthetic chemistry.








